molecular formula C12H17N5O4 B155010 1-Pyrrolidineacetamide,  N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- CAS No. 132351-15-6

1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-

Cat. No. B155010
M. Wt: 295.29 g/mol
InChI Key: YTVVQNJWIVQTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-, also known as PTAD, is a synthetic compound with potential applications in scientific research. PTAD is a derivative of pyrrolidine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various drugs and bioactive molecules. PTAD has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- is not fully understood, but it is believed to involve the binding of the compound to the active sites of target enzymes and receptors. This binding may result in the inhibition of enzymatic activity or the modulation of receptor signaling pathways. The precise details of these interactions are the subject of ongoing research.

Biochemical And Physiological Effects

1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of DPP-4 and ADA activity, the modulation of platelet activation, and the induction of apoptosis in cancer cells. These effects suggest that 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- may have potential applications in the treatment of diabetes, cardiovascular disease, and cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These factors should be taken into account when designing experiments using 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-.

Future Directions

There are several potential future directions for research on 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-. These include:
1. Investigation of the compound's activity against other enzymes and receptors, including those involved in inflammation, pain, and neurological disorders.
2. Development of more efficient and scalable methods for synthesizing 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-.
3. Evaluation of the compound's efficacy and safety in preclinical and clinical studies.
4. Exploration of the potential synergistic effects of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- with other drugs and bioactive molecules.
5. Investigation of the molecular mechanisms underlying the compound's effects on cellular signaling pathways.
Conclusion
In summary, 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- is a synthetic compound with potential applications in scientific research. The compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of enzymes and receptors involved in various physiological processes. Further research is needed to fully understand the mechanism of action of 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- and to evaluate its potential applications in the treatment of various diseases.

Synthesis Methods

1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- can be synthesized using a variety of methods, including the reaction of pyrrolidine with 4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidine and acetic anhydride. This reaction yields 1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- as a white crystalline solid with a melting point of approximately 160-165°C. Other methods of synthesis have also been reported in the literature, including the use of alternative reagents and catalysts.

Scientific Research Applications

1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- has been investigated for its potential applications in scientific research, particularly in the areas of biochemistry and pharmacology. The compound has been shown to exhibit activity as an inhibitor of various enzymes and receptors, including dipeptidyl peptidase-4 (DPP-4), adenosine deaminase (ADA), and the P2Y12 receptor. These enzymes and receptors play important roles in a range of physiological processes, including glucose regulation, immune function, and platelet activation.

properties

CAS RN

132351-15-6

Product Name

1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo-

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(2-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C12H17N5O4/c1-15-10(13)9(11(20)16(2)12(15)21)14-7(18)6-17-5-3-4-8(17)19/h3-6,13H2,1-2H3,(H,14,18)

InChI Key

YTVVQNJWIVQTBH-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CN2CCCC2=O)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CN2CCCC2=O)N

synonyms

1-Pyrrolidineacetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxo- (9CI)

Origin of Product

United States

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